
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride is a chemical compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the tert-butyl and phenyl groups in this compound enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride typically involves the reaction of 5-tert-butyl-2-phenylpyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the carbonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to distillation to remove excess thionyl chloride and other by-products, followed by purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO₄, CrO₃), solvents (water, acetic acid).
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Alcohols and Amines: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-phenylpyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development, particularly in the synthesis of pyrazole-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The presence of the tert-butyl and phenyl groups influences the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butyl-2-phenylpyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5-Tert-butyl-2-phenylpyrazole-3-carboxamide: Contains an amide group instead of a carbonyl chloride group.
5-Tert-butyl-2-phenylpyrazole-3-thioester: Contains a thioester group instead of a carbonyl chloride group.
Uniqueness
The uniqueness of 5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride lies in its reactivity and versatility as an intermediate in organic synthesis. The carbonyl chloride group provides a reactive site for various chemical transformations, making it a valuable compound in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C14H15ClN2O |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
5-tert-butyl-2-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)12-9-11(13(15)18)17(16-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
NMGIJNBDGQGNRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


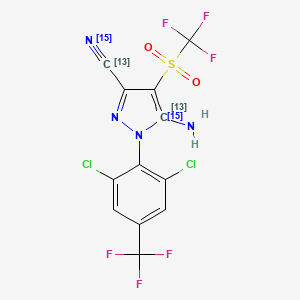

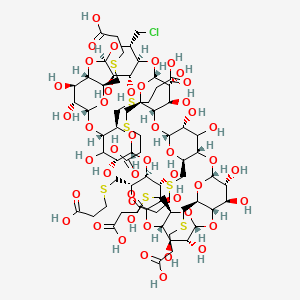
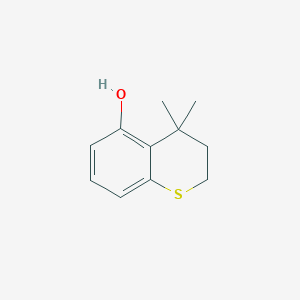

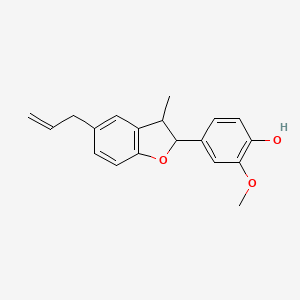
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
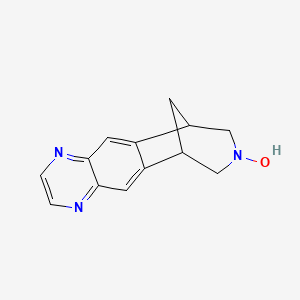

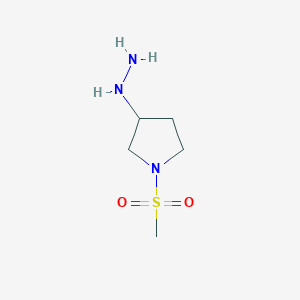
![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
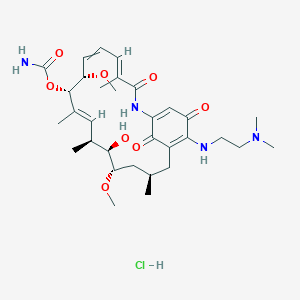
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)
